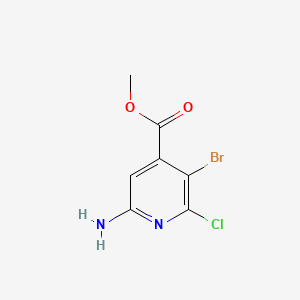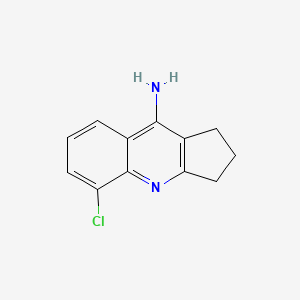
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- is a heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- typically involves a condensation reaction. One common method includes the reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta(b)quinoline . This reaction is usually carried out under specific conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions, using various reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its derivatives have shown promise in medicinal chemistry for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases, where maintaining acetylcholine levels can help mitigate symptoms.
Comparison with Similar Compounds
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- can be compared with other similar compounds, such as:
2,3,5,6,7,8-Hexahydro-1H-cyclopenta(b)quinolin-9-amine:
2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid: This derivative has different functional groups and applications. The uniqueness of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-5-chloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53970-63-1 |
|---|---|
Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
5-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C12H11ClN2/c13-9-5-1-4-8-11(14)7-3-2-6-10(7)15-12(8)9/h1,4-5H,2-3,6H2,(H2,14,15) |
InChI Key |
LCECMIAATYVQDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2N)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)
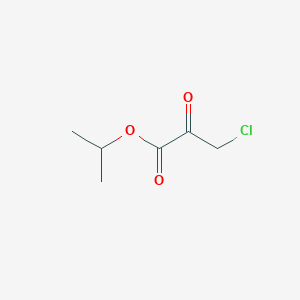
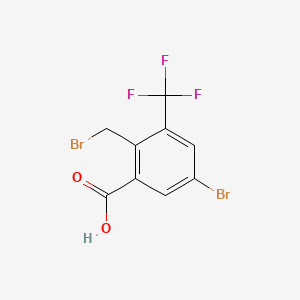


![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
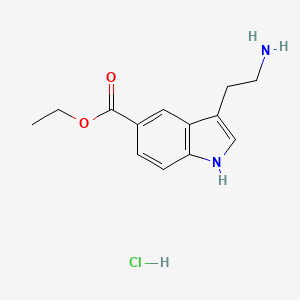
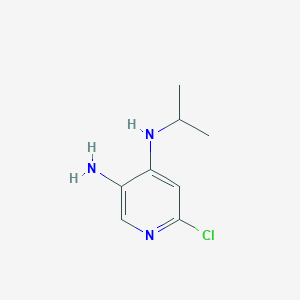
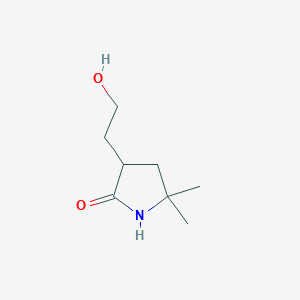
![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
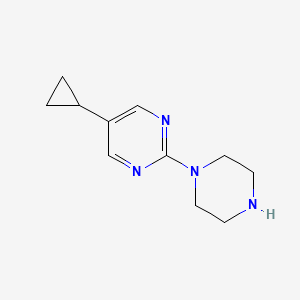
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
